molecular formula C17H23N3O B1676287 Pyrilamine CAS No. 91-84-9

Pyrilamine

Numéro de catalogue: B1676287
Numéro CAS: 91-84-9
Poids moléculaire: 285.4 g/mol
Clé InChI: YECBIJXISLIIDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Name and Structural Classification

Pyrilamine is systematically named N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name reflects its core structure: a pyridine ring substituted at the 2-position with a dimethylaminoethyl group and a 4-methoxybenzyl moiety.

Structurally, this compound belongs to the 2-benzylaminopyridine class of organic compounds, characterized by a pyridine ring linked to a benzylamine group at the second carbon. Its molecular framework combines aromatic heterocyclic (pyridine) and benzenoid (methoxybenzyl) components, with a flexible ethylenediamine bridge connecting the two aromatic systems. The compound is further classified as a substituted ethylene diamine due to its N,N-dimethyl ethylenediamine backbone.

Synonyms and Historical Terminology

This compound has been marketed under numerous synonyms and brand names since its discovery:

Category Examples
Chemical synonyms Mepyramine, Pyranisamine, N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine
Historical brand names Anthisan®, Neoantergan®, Histadyl®, Pyrlex®
Research designations RP 2786, NSC 13136

The term "this compound" became prominent in pharmaceutical contexts, while "mepyramine" remains widely used in European pharmacopeias. Early clinical literature referred to it as neoantergan during initial trials in the 1940s. The maleate salt form (this compound maleate) is frequently specified in pharmacological studies.

Molecular Formula and Weight Specifications

This compound has the molecular formula C₁₇H₂₃N₃O , with the following precise mass characteristics:

  • Average molecular weight : 285.38 g/mol
  • Monoisotopic mass : 285.1841 g/mol
  • Exact mass : 285.1841 g/mol (calculated from isotopic composition)

The molecular weight of its maleate salt (C₂₁H₂₇N₃O₅) is 401.46 g/mol. Structural analysis reveals a planar pyridine ring (bond angles ≈120°) connected to a methoxy-substituted benzyl group through a dimethylated ethylenediamine chain.

CAS Registry Number and Regulatory Identifiers

This compound is formally recognized through these standardized identifiers:

Identifier Type Value Source Documentation
CAS Registry Number 91-84-9 DrugBank, NIST WebBook, PubChem
UNII Code HPE317O9TL DrugBank, FDA Substance Registration System
EC Number 202-102-2 European Chemicals Agency
PubChem CID 4992 NCBI PubChem
ChEBI ID CHEBI:6762 EMBL-EBI
KEGG Compound C11798 Kyoto Encyclopedia of Genes and Genomes

Propriétés

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECBIJXISLIIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023542
Record name Pyrilamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mepyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mepyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

OILY LIQUID

CAS No.

91-84-9
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrilamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepyramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pyrilamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrilamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepyramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRILAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPE317O9TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mepyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Méthodes De Préparation

Synthesis Protocol

The semi-automated synthesis system involves the following steps:

  • Production of [¹¹C]Methyl Iodide : Generated via proton irradiation of nitrogen gas containing trace oxygen, followed by reduction of [¹¹C]CO₂ to [¹¹C]CH₃I using lithium aluminum hydride.
  • Alkylation of Desmethyl Precursor : The desmethyl derivative of this compound reacts with [¹¹C]methyl iodide in a sealed reactor at 80°C for 5 minutes.
  • Purification : The crude product undergoes HPLC purification using a C18 column with a mobile phase of ethanol and ammonium formate buffer (pH 4.5).
  • Sterile Filtration : The final product is filtered through a 0.22 μm membrane into a sterile vial.

Synthesis Parameters and Outcomes

Key metrics from this method include:

Parameter Value
Synthesis Time 45 minutes post-irradiation
Radiochemical Yield 1 GBq (27 mCi)
Radiochemical Purity >99%
Specific Activity 44 GBq/μmol (1.2 Ci/μmol)

This method ensures the production of sterile, pyrogen-free [¹¹C]this compound suitable for human administration, addressing challenges in radiotracer stability and reproducibility.

Industrial-Scale Production of this compound Maleate

While proprietary synthetic routes dominate commercial production, patent literature reveals critical insights into large-scale manufacturing processes. A notable method involves sequential coating to stabilize this compound maleate in multi-active tablets.

Fluidized Bed Granulation

To prevent incompatibility between this compound maleate and pamabrom in analgesic formulations, a barrier-coating technique is employed:

  • Core Formation : Granules containing pamabrom and acetaminophen are fluidized in a granulator.
  • Barrier Coating : A pregelatinized starch solution (e.g., Starch 1500®) is sprayed onto the granules, forming a moisture-resistant layer.
  • This compound Maleate Application : An aqueous solution of this compound maleate and polyvinylpyrrolidone (e.g., Povidone K-90®) is layered over the starch-coated cores.
  • Drying and Lubrication : The granules are dried to <2% moisture and blended with magnesium stearate for tableting.

Critical Process Controls

  • Moisture Content : Maintaining granulation moisture between 0.5–1.4% prevents degradation.
  • Binder Selection : Polyvinylpyrrolidone enhances this compound adhesion without inducing crystallinity.
  • Temperature : Inlet temperatures during coating are kept at 50°C to avoid melting acetaminophen.

Analytical Characterization of Synthetic Intermediates

Quality control in this compound synthesis necessitates rigorous spectroscopic and chromatographic validation:

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 2.2 (N,N-dimethyl groups), δ 3.7 (methoxy group), and δ 7.1–8.5 (pyridine and aromatic protons).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 285.4 ([M+H]⁺), consistent with the molecular formula C₁₇H₂₃N₃O.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm confirms >99% purity.
  • Karl Fischer Titration : Moisture content in final granules is controlled to <1.4%.

Challenges and Optimization Strategies

Radiolabeling Efficiency

The short half-life of ¹¹C (20.4 minutes) demands rapid purification. Automated systems reduce synthesis time from 60 to 45 minutes, improving yield reproducibility.

Stability in Formulations

This compound’s susceptibility to oxidation necessitates inert atmosphere processing. Nitrogen purging during granulation extends shelf-life to 24 months.

Applications De Recherche Scientifique

Pharmacological Properties

Pyrilamine acts as an H1 receptor antagonist , blocking the effects of histamine in the body. This mechanism underlies its use in various medical applications:

  • Allergic Conditions : this compound is indicated for the symptomatic treatment of allergic rhinitis, urticaria, and other hypersensitivity reactions. It alleviates symptoms such as itching, sneezing, and runny nose by preventing histamine from binding to its receptors .
  • Analgesic Effects : Recent studies have highlighted this compound's potential as a topical analgesic. Research indicates that it can inhibit voltage-gated sodium channels, which play a crucial role in pain signaling. This suggests that this compound may be effective in treating acute and chronic pain conditions .
  • Combination Therapies : this compound has been studied in combination with other drugs, such as paracetamol, to enhance therapeutic effects. For instance, a study demonstrated that the combination of paracetamol and this compound produced a synergistic relaxing effect on human uterine strips pre-contracted with potassium chloride, indicating potential applications in managing dysmenorrhea .

Analgesic Properties

A study published in The FASEB Journal explored the analgesic properties of this compound. The research demonstrated that this compound effectively inhibited sodium channels involved in pain transmission (Nav1.7, Nav1.8, and Nav1.9). The estimated half-maximal inhibitory concentration (IC50) values were within therapeutic ranges observed in clinical settings. Locally applied this compound showed significant pain relief in models of inflammatory pain .

Synergistic Effects with Paracetamol

In vitro studies assessed the interaction between paracetamol and this compound on non-pregnant human uterine strips. The results indicated that the combination significantly reduced contractions more effectively than either drug alone, suggesting a potential therapeutic advantage for treating menstrual pain .

Table 1: Pharmacological Applications of this compound

ApplicationMechanism of ActionClinical Relevance
Allergic RhinitisH1 receptor antagonismReduces symptoms of allergies
UrticariaH1 receptor antagonismAlleviates itching and swelling
Pain ManagementInhibition of sodium channelsPotential topical analgesic
Dysmenorrhea (with paracetamol)Synergistic effect on uterine contractionsEnhanced relief from menstrual pain

Table 2: Comparative Efficacy of this compound and Paracetamol

Drug CombinationEC30 Value (μM)Interaction Index (γ)
Paracetamol2391.3 ± 595.3-
This compound14.7 ± 1.7-
Paracetamol + this compound401.8 ± 129.80.33 ± 0.14

Comparaison Avec Des Composés Similaires

Receptor Binding Affinity and Selectivity

Pyrilamine demonstrates high affinity for H₁ receptors, as shown by [³H]-pyrilamine binding assays in CEPI-17-CL4 cells (Ki values in the nanomolar range) . In contrast, ketotifen, another H1RA, exhibits dual H₁ receptor antagonism and mast cell-stabilizing properties. However, this compound’s H₁ receptor blockade is more selective, whereas ketotifen potentiates histamine-induced heart rate increases in rats, suggesting off-target effects . Ranitidine, an H₂ receptor antagonist, fully antagonizes histamine’s cardiovascular effects, highlighting the functional divergence between H₁ and H₂ antagonists .

Table 1: Receptor Binding and Functional Profiles
Compound H₁ Receptor Affinity (Ki) H₂ Receptor Activity Key Functional Effects
This compound High (nanomolar range) None Potent H₁ blockade, tissue-specific uptake
Ketotifen Moderate None H₁ blockade + mast cell stabilization
Ranitidine None High Full H₂-mediated cardiovascular antagonism

Metabolic Pathways

This compound undergoes unique metabolic transformations compared to structurally related antihistamines:

  • N-Debenzylation: this compound and tripelennamine are metabolized via α-carbon oxidation, yielding 2-(2-dimethylaminoethyl)aminopyridine, a metabolite with uncharacterized pharmacological activity .
  • O-Demethylation : O-demethyl this compound is glucuronidated and excreted in urine, a pathway absent in tripelennamine metabolism .
  • Fungal Metabolism : Cunninghamella elegans converts this compound into N-oxide, O-demethylated, and N-demethylated derivatives, mirroring mammalian pathways and aiding toxicological studies .

In contrast, tripelennamine primarily undergoes N-depyridination and N-dedimethylaminoethylation, producing distinct metabolites .

Blood-Brain Barrier Permeability

This compound’s BBB penetration is enhanced by PYSOCA-mediated transport, a feature exploited in hybrid drugs like this compound-derived histone deacetylase (HDAC) inhibitors . This contrasts with older H1RAs (e.g., diphenhydramine), which passively diffuse across the BBB, often causing sedation. This compound’s targeted transport enables CNS applications without widespread off-target effects .

Behavioral and Therapeutic Effects

  • Sedation : this compound reverses dizocilpine-induced prepulse inhibition (PPI) deficits in rats, implicating H₁ receptors in sensorimotor gating .
  • Wakefulness Regulation: this compound normalizes histamine-driven wakefulness in HNMT-deficient mice, underscoring its CNS efficacy .
  • Edema Modulation : Unlike tripelennamine, this compound potentiates 5-hydroxytryptamine-induced edema at high doses (>2 mg/kg), a paradoxical effect requiring cautious dosing .

Activité Biologique

Pyrilamine is an antihistamine that has been widely studied for its biological activity, particularly in the context of its pharmacological effects, metabolism, and therapeutic applications. This article synthesizes various research findings and case studies to provide a comprehensive overview of this compound's biological activity.

Pharmacokinetics and Metabolism

This compound is characterized by its poor oral bioavailability, estimated at approximately 18% when administered orally. In a study involving horses, intravenous administration of this compound resulted in serum concentrations that peaked at about 280 ng/mL within 5 minutes and declined to 2.5 ng/mL by 8 hours post-dose. Following oral administration, peak serum concentrations reached around 33 ng/mL at 30 minutes but fell below detectable levels by 24 hours post-dose .

The predominant urinary metabolite identified was O-desmethylthis compound (O-DMP) , which was detectable in urine for up to one week after a single administration. After intravenous dosing, O-DMP peaked at about 20 μg/mL at 2 hours and decreased significantly over time .

Biological Activity and Therapeutic Applications

1. Antihistaminic Effects:
this compound functions primarily as an H1 receptor antagonist, providing relief from allergic symptoms. Its effectiveness has been documented in various clinical settings.

2. Case Study: Dysmenorrhea Treatment
In a randomized clinical trial assessing the efficacy of this compound in treating primary dysmenorrhea, patients receiving a combination of paracetamol, pamabrom, and this compound reported an 87.9% rate of pain reduction by at least 50%. This was comparable to the control group receiving naproxen, paracetamol, and pamabrom (80.6% reduction) with no significant difference between groups .

3. Blood-Brain Barrier Transport:
Recent research has indicated that this compound derivatives can enhance the permeability of certain compounds across the blood-brain barrier (BBB). A study demonstrated that this compound-modified HDAC inhibitors retained selective class I HDAC inhibitory activity while increasing BBB transport via proton-coupled organic cation antiporter pathways .

Safety Profile and Adverse Effects

The safety profile of this compound has been evaluated in clinical trials. In the study mentioned above, adverse events were minimal, with headache and abdominal pain being the most commonly reported issues among participants . Importantly, no serious adverse events were noted.

Table: Summary of this compound Biological Activity

Activity Findings
Oral Bioavailability Approximately 18%
Peak Serum Concentration IV: 280 ng/mL (5 min), Oral: 33 ng/mL (30 min)
Main Metabolite O-desmethylthis compound (O-DMP)
Dysmenorrhea Pain Reduction 87.9% (this compound group) vs. 80.6% (control group)
Adverse Effects Headache, abdominal pain; no serious events reported

Q & A

Q. What is the primary pharmacological mechanism of pyrilamine, and what experimental approaches validate its receptor specificity?

this compound is a histamine H1 receptor antagonist. Receptor specificity is validated via radioligand binding assays , such as Scatchard analysis to determine equilibrium dissociation constants (Kd) and receptor density (Bmax). Competition assays using tritiated this compound ([³H]-pyrilamine) quantify antagonist potency (Ki values) against other histamine antagonists . For example, Scatchard plots derived from competition data yield Kd values in the nanomolar range, confirming high-affinity H1 receptor binding .

Q. Which in vivo models are optimal for studying this compound's modulation of histaminergic pathways?

Common models include:

  • Murine stroke models : this compound’s neuroprotective effects are tested by measuring infarct volume (via TTC staining) and using one-way ANOVA with Tukey’s post-hoc tests .
  • Rat prepulse inhibition (PPI) assays : Sensorimotor gating is evaluated using split-plot ANOVA with Bonferroni corrections to assess this compound’s reversal of dizocilpine-induced PPI deficits .
  • Conditioned taste aversion (CTA) in rats : Memory modulation is quantified via saccharin consumption and acetylcholine (ACh) microdialysis, analyzed with repeated-measures ANOVA .

Advanced Research Questions

Q. How can contradictory findings about this compound’s dual effects (secretion vs. inhibition) in histamine-treated tissues be resolved?

Contradictions arise from tissue-specific responses. For example, in von Ebner’s gland studies, this compound alone induced secretory responses, masking histamine antagonism. Resolving this requires:

  • Dose-response curves to identify threshold concentrations for inhibitory vs. secretory effects.
  • Tissue-specific experimental designs : Isolated tissue preparations minimize systemic interactions.
  • Statistical adjustments : Split-plot ANOVA with Bonferroni corrections accounts for multiple comparisons in secretory assays .

Q. What methodologies best quantify this compound’s receptor binding kinetics and antagonist potency in heterologous systems?

  • Saturation binding assays : Use [³H]-pyrilamine to generate Scatchard plots (Kd = ~3.5 nM, Bmax = ~1,200 fmol/mg protein in corneal epithelial cells) .
  • Competition assays : Test antagonists (e.g., diphenhydramine) to calculate Ki values via Cheng-Prusoff equations.
  • Inositol phosphate assays : Measure H1 receptor functional activity post-pyrilamine treatment to confirm antagonism .

Q. How does this compound impair memory consolidation, and what neurochemical methods demonstrate this?

this compound disrupts histamine-ACh crosstalk in the nucleus basalis magnocellularis (NBM):

  • Microdialysis : ACh levels during CTA retrieval are analyzed with repeated-measures ANOVA, showing reduced ACh release in this compound-treated rats (p < 0.05 vs. controls) .
  • Behavioral assays : Saccharin consumption during CTA retrieval increases in this compound groups (p < 0.05), indicating impaired memory. Fisher’s post-hoc tests validate group differences .

Q. Which statistical approaches are critical for analyzing this compound’s dose-dependent effects across physiological systems?

  • Mixed-design ANOVA : Evaluates dose × time interactions in longitudinal studies (e.g., PPI recovery over days) .
  • Tukey’s HSD or Fisher’s LSD : Post-hoc tests for multi-group comparisons (e.g., infarct volume across drug treatments) .
  • Levene’s test : Ensures homogeneity of variance before applying t-tests for radioligand binding differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrilamine
Reactant of Route 2
Reactant of Route 2
Pyrilamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.